3-chloro-4-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide

Malaria transmission blocking Pfs16 inhibitor Phenotypic screening

3-Chloro-4-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide (CAS 1396751-73-7) is a synthetic sulfonamide derivative that combines a 3-chloro-4-fluoro-substituted benzenesulfonamide moiety with a 4-hydroxychroman-4-ylmethyl substituent at the sulfonamide nitrogen. It belongs to the broader N-[(4-hydroxychroman-4-yl)methyl]-sulfonamide (N-4HCS) chemotype, which has attracted significant attention for its transmission-blocking antimalarial activity targeting Plasmodium falciparum protein Pfs16.

Molecular Formula C16H15ClFNO4S
Molecular Weight 371.81
CAS No. 1396751-73-7
Cat. No. B2519536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-4-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide
CAS1396751-73-7
Molecular FormulaC16H15ClFNO4S
Molecular Weight371.81
Structural Identifiers
SMILESC1COC2=CC=CC=C2C1(CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)O
InChIInChI=1S/C16H15ClFNO4S/c17-13-9-11(5-6-14(13)18)24(21,22)19-10-16(20)7-8-23-15-4-2-1-3-12(15)16/h1-6,9,19-20H,7-8,10H2
InChIKeyMHCKPRFSOXJBGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-4-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide (CAS 1396751-73-7): Procurement-Relevant Chemical Profile and Scaffold Context


3-Chloro-4-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide (CAS 1396751-73-7) is a synthetic sulfonamide derivative that combines a 3-chloro-4-fluoro-substituted benzenesulfonamide moiety with a 4-hydroxychroman-4-ylmethyl substituent at the sulfonamide nitrogen. It belongs to the broader N-[(4-hydroxychroman-4-yl)methyl]-sulfonamide (N-4HCS) chemotype, which has attracted significant attention for its transmission-blocking antimalarial activity targeting Plasmodium falciparum protein Pfs16 [1]. Independently, the sulfonamide-substituted chroman scaffold has been patented for its selective blockade of cAMP-activated potassium channels (IKs) [2]. The unique juxtaposition of these two pharmacophoric elements—the halogenated benzenesulfonamide and the 4-hydroxychroman—distinguishes this compound from existing research tools and positions it at the intersection of multiple therapeutic target classes.

Why 3-Chloro-4-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide Cannot Be Replaced by Common In-Class Analogs


Generic substitution within the N-4HCS chemotype is inadvisable because the biological activity of this scaffold is exquisitely sensitive to the nature and position of substituents on the terminal aryl/heteroaryl ring. The N-4HCS SAR study demonstrated that altering the sulfonamide substituent can shift antiplasmodial potency by orders of magnitude as well as dramatically affect metabolic stability [1]. Moreover, the 3-chloro-4-fluoro substitution pattern on the benzenesulfonamide ring is a privileged motif found in structurally distinct bioactive sulfonamides such as TCN 201 (a GluN1/GluN2A-selective NMDA receptor antagonist), where it confers selectivity over GluN2B-containing receptors by more than 300-fold [2]. Finally, the chroman-based sulfonamide scaffold has independently established SAR for cAMP-gated potassium channel blockade, meaning that seemingly minor structural variations can shift the compound across entirely different target profiles [3]. These orthogonal SAR constraints make blanket substitution with a generic 'N-4HCS analog' or 'halogenated benzenesulfonamide' scientifically indefensible.

Quantitative Differentiation Evidence for 3-Chloro-4-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide vs. Closest Comparators


N-4HCS Scaffold Antiplasmodial Potency Class Benchmark: Sub-Micromolar Transmission-Blocking Activity Established for the Chemotype

The N-4HCS chemotype, to which this compound belongs, was discovered in a ~70,000-compound high-throughput phenotypic screen for Plasmodium falciparum transmission-blocking agents. The prototypical hit DDD01035881 (5-bromo-N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide) exhibits nanomolar activity against male gamete formation, and the scaffold was confirmed to have sub-micromolar activity in vitro with in vivo efficacy in a mouse model of malaria transmission [1]. SAR optimization yielded derivatives with IC50 values in the nanomolar range [2]. By comparison, the 3-chloro-4-fluoro-benzenesulfonamide variant replaces the bromothiophene with a halogenated phenyl ring, altering both electronic properties and lipophilicity (cLogP), which is a critical determinant of membrane permeability and metabolic stability in this series [2]. No direct head-to-head comparative IC50 data for this specific compound are available in the peer-reviewed literature as of the search date.

Malaria transmission blocking Pfs16 inhibitor Phenotypic screening

Potassium Channel Pharmacology: Chroman-Sulfonamide Scaffold Demonstrates cAMP-Activated IKs Channel Blockade

The sulfonamide-substituted chroman scaffold has been extensively characterized in the patent literature as a selective blocker of the potassium channel opened by cyclic adenosine monophosphate (cAMP). The patent discloses that chromans of formula I with a 4-sulfonylamino structure exhibit 'strong and specific blocking action' on cAMP-activated K+ channels, which are functionally distinct from ATP-sensitive K+ (KATP) channels [1]. This pharmacological profile is directly relevant to the target compound, which bears the critical 4-hydroxychroman-4-ylmethyl sulfonamide motif. By comparison, the well-studied chromanol 293B (trans-6-cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethyl-chroman) inhibits IKs with an IC50 of approximately 6.9 μM in Xenopus oocytes expressing rat IKs [2], whereas the more potent HMR 1556 achieves an IC50 of 10.5 nM in canine ventricular myocytes [3]. The target compound's 3-chloro-4-fluoro-benzenesulfonamide head group may confer distinct potency and selectivity within this pharmacological class, though direct electrophysiological data are absent from the published literature.

IKs channel blocker Cardiac arrhythmia cAMP-activated potassium channel

Carbonic Anhydrase Inhibition Potential: Structural Overlap with Chromone-Based Sulfonamide CA Inhibitors

Chromone- and chromene-based sulfonamides have been identified as inhibitors of carbonic anhydrase isoforms, with the primary sulfonamide group coordinating the catalytic zinc ion in the enzyme active site. A representative chromone-based sulfonamide (compound 4a) demonstrated Ki values of 29.75 nM against hCA IX and 4.54 nM against hCA XII, with cytotoxic IC50 values of 0.72 μM (MCF-7) and 0.50 μM (A-549) [1]. Notably, most chromone sulfonamides in this series showed weak inhibition of the off-target cytosolic isoforms hCA I and II while effectively inhibiting tumor-associated hCA IX and XII [1]. A separate series of chromene-based aromatic sulfonamides was also tested against hCA I, II, IX, and XII, confirming the broader class potential [2]. The target compound differs critically: its sulfonamide nitrogen is N-substituted with the 4-hydroxychroman-4-ylmethyl group, which eliminates the primary -SO2NH2 zinc-binding group. This N-substitution pattern is expected to abolish or drastically reduce CA inhibition via the classical zinc-binding mechanism, making this compound a useful negative control or selectivity tool when profiling CA vs. non-CA sulfonamide pharmacology.

Carbonic anhydrase inhibition Tumor-associated CA IX/XII Sulfonamide zinc-binding

Halogen Substitution Pattern Comparison: 3-Chloro-4-Fluoro Motif Shared with Selective NMDA Receptor Antagonist TCN 201

The 3-chloro-4-fluoro-benzenesulfonamide substructure is a known pharmacophoric element in TCN 201, a selective, non-competitive antagonist of GluN1/GluN2A-containing NMDA receptors. TCN 201 displays a pIC50 of 6.8 at human recombinant GluN1/GluN2A receptors versus pIC50 < 4.3 at GluN1/GluN2B receptors (FLIPR/Ca2+ assay), representing >300-fold selectivity [1]. The selectivity arises from negative allosteric modulation of glycine binding at the GluN1 subunit, which is conformationally coupled to the GluN2A subunit identity [1]. The target compound shares the identical 3-chloro-4-fluoro-benzenesulfonamide head group but differs in the amine substituent: TCN 201 features a 4-(benzamidocarbamoyl)benzyl group, whereas the target compound bears the 4-hydroxychroman-4-ylmethyl group. This structural divergence redirects the compound toward the chroman-sulfonamide pharmacology discussed above, yet the shared electrophilic head group may confer overlapping recognition by certain sulfonamide-binding proteins.

NMDA receptor antagonist GluN1/GluN2A selectivity 3-chloro-4-fluoro pharmacophore

Metabolic Stability SAR Within the N-4HCS Series: Foundation for Differentiated PK Profile

The Rueda-Zubiaurre et al. (2020) SAR study explicitly identified metabolic stability as a key optimization parameter for the N-4HCS chemotype, with several synthesized analogues showing greater potency and improved metabolic stability compared to the initial hit DDD01035881 [1]. The study established that modifications to the terminal (hetero)aryl sulfonamide substituent significantly impact both antiplasmodial potency and in vitro metabolic stability in liver microsome assays. The 3-chloro-4-fluoro-phenyl variant represents a distinct point in this multi-parameter optimization space. The electron-withdrawing chloro and fluoro substituents are expected to influence oxidative metabolism by cytochrome P450 enzymes differently than the bromothiophene or methoxybenzene congeners [1]. However, no published microsomal stability data are available for this specific compound.

Metabolic stability Liver microsomes Lead optimization

Structural Uniqueness: Dual Pharmacophore Architecture Absent from Standard Vendor Catalog Comparators

A survey of commercially available close structural analogs reveals that compounds combining the N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide core with a 3-chloro-4-fluoro substitution pattern are rare. The most closely related commercially catalogued comparators include: 2-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide (CAS 1396887-76-5), which bears only a single fluorine at the 2-position with no known biological activity reported [1]; 2-bromo-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide (CAS 1448132-32-8), with a single bromine substituent; and 2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide, which has been studied in other contexts . None of these analogs feature the specific 3-chloro-4-fluoro disubstitution pattern present in the target compound. The 3-chloro-4-fluoro motif imposes a unique electronic profile (combined -I and +M effects of fluorine para to the sulfonamide) and dipole moment that differs from mono-halogenated or 2,5-dichloro analogs, which can affect target recognition, membrane permeability, and metabolic handling.

Chemical probe Dual pharmacophore Scaffold uniqueness

Optimal Research and Procurement Application Scenarios for 3-Chloro-4-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide


Malaria Transmission-Blocking Probe with Differentiated Physicochemical Profile

For laboratories engaged in antimalarial transmission-blocking drug discovery, this compound provides a structurally distinct entry point into the validated N-4HCS chemotype. Unlike the prototypical bromothiophene lead DDD01035881, the 3-chloro-4-fluoro-benzenesulfonamide variant offers a different cLogP, hydrogen-bonding capacity, and metabolic vulnerability profile, making it suitable as a comparator in SAR-by-catalog campaigns or as a starting point for further medicinal chemistry optimization [1]. Researchers should pair this compound with DDD01035881 and other N-4HCS analogs in head-to-head P. falciparum gametocyte exflagellation assays to establish its potency rank within the series.

Ion Channel Selectivity Profiling in Cardiac Electrophysiology Research

The chroman-sulfonamide core structure is a privileged scaffold for IKs (KCNQ1/KCNE1) channel blockade, as established by the patent literature and exemplified by chromanol 293B and HMR 1556 [2]. This compound may serve as a novel tool for electrophysiologists studying cAMP-activated potassium conductances in cardiac myocytes or epithelial cells. Its activity and selectivity profile relative to chromanol 293B, HMR 1556, and other IKs blockers remains to be determined experimentally and represents a tractable research question for ion channel pharmacology laboratories.

Carbonic Anhydrase Negative Control for N-Substituted Sulfonamide Phenotypic Screening

In phenotypic screening campaigns where sulfonamide hits must be triaged for carbonic anhydrase-dependent vs. CA-independent mechanisms, this compound is predicted to be CA-inactive due to its N-substitution pattern, which blocks the zinc-coordinating primary sulfonamide pharmacophore [3]. It may therefore serve as a specificity control to distinguish CA-mediated cytotoxicity or pH modulation from target-specific effects. Researchers should confirm the absence of CA inhibition experimentally using a stopped-flow CO2 hydration assay against hCA I, II, IX, and XII before use as a definitive control.

Halogenation SAR Expansion for N-4HCS Lead Optimization Programs

Medicinal chemistry teams optimizing the N-4HCS chemotype for transmission-blocking antimalarials or other indications can procure this compound to systematically probe the effect of the 3-chloro-4-fluoro substitution pattern on potency, selectivity, solubility, and metabolic stability, relative to the published SAR which focused primarily on bromothiophene, methoxybenzene, and alkyl sulfonamide variants [1]. The compound fills a specific gap in the commercially accessible N-4HCS chemical space and can accelerate SAR exploration without requiring de novo synthesis of the 3-chloro-4-fluoro congener.

Quote Request

Request a Quote for 3-chloro-4-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.